molecular formula C11H15F3N2O B13446859 N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline

Katalognummer: B13446859
Molekulargewicht: 248.24 g/mol
InChI-Schlüssel: OFUHLWNUICNFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H15F3N2O. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenyl ring substituted with a trifluoromethoxy group. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylaniline: Similar structure but lacks the trifluoromethoxy group.

    4-(Trifluoromethoxy)aniline: Similar structure but lacks the dimethylaminoethyl group.

    N,N-Dimethyl-4-(trifluoromethoxy)benzylamine: Similar structure with a benzyl group instead of an ethyl group.

Uniqueness

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is unique due to the combination of the dimethylaminoethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C11H15F3N2O

Molekulargewicht

248.24 g/mol

IUPAC-Name

N',N'-dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C11H15F3N2O/c1-16(2)8-7-15-9-3-5-10(6-4-9)17-11(12,13)14/h3-6,15H,7-8H2,1-2H3

InChI-Schlüssel

OFUHLWNUICNFRY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.